Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

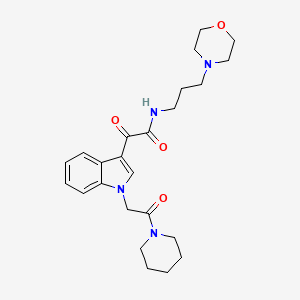

Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester is a chemical compound with the CAS RN®: 16669-54-8 . It is manufactured by Angene International Limited .

Synthesis Analysis

This chemical can be prepared by azanediyl-bis-acetic acid and ethanol. The reaction will need reagent H2SO4. The reaction time is 4 hours with heating, and the yield is about 67% .Molecular Structure Analysis

The molecular formula of the chemical is C8H15NO4 . The molecular structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis

Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester can react with N-(2-bromo-ethoxy)-phthalimide to produce {[2-(1,3-dioxo-1,3-dihydro-isoindol-2-yloxy)-ethyl]-ethoxycarbonylmethyl-amino}-acetic acid ethyl ester. This reaction will need reagent xylene. The reaction time is 16 hours with heating, and the yield is about 56.3% .Physical And Chemical Properties Analysis

The characteristics of Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester are as follows: ACD/LogP: 1.32; # of Rule of 5 Violations: 0; ACD/LogD (pH 5.5): 1.22; ACD/LogD (pH 7.4): 1.32; ACD/BCF (pH 5.5): 4.72; ACD/BCF (pH 7.4): 5.94; ACD/KOC (pH 5.5): 98.96; ACD/KOC (pH 7.4): 124.48; #H bond acceptors: 5; #H bond donors: 1; #Freely Rotating Bonds: 8; Polar Surface Area: 55.84 Å 2; Index of Refraction: 1.437; Molar Refractivity: 46.25 cm 3; Molar Volume: 176.3 cm 3; Polarizability: 18.33×10 -24 cm 3; Surface Tension: 34.6 dyne/cm; Density: 1.072 g/cm 3; Flash Point: 104.1 °C; Enthalpy of Vaporization: 48.57 kJ/mol; Boiling Point: 248.5 °C at 760 mmHg; Vapour Pressure: 0.0241 mmHg at 25°C .Applications De Recherche Scientifique

Plant Stress Resistance

Research indicates that organic osmolytes like glycine betaine (GB) play crucial roles in enhancing plant abiotic stress resistance. These compounds accumulate in various plant species in response to environmental stresses such as drought, salinity, extreme temperatures, and heavy metals. They are believed to positively affect enzyme and membrane integrity and aid in osmotic adjustment in stressed plants. Exogenous application of GB has shown significant increases in growth and final crop yield under environmental stress conditions in many plant species. However, the effectiveness of such applications varies across species and environmental conditions, necessitating further research for optimized use in crop production (Ashraf & Foolad, 2007).

Environmental and Health Impacts of Glyphosate

Glyphosate, a widely used herbicide, has raised concerns regarding its potential environmental and health impacts. Although not directly related to the specified chemical compound, understanding glyphosate's effects provides context for the environmental and health safety assessments of related compounds. Studies have shown minimal risks of glyphosate contamination in soil, water, and air compared to some replaced herbicides. However, the widespread use of glyphosate has led to shifts in weed species and the emergence of glyphosate-resistant plants. The environmental persistence of glyphosate and its degradation products necessitates comprehensive evaluations of its long-term effects on ecosystems and human health (Van Bruggen et al., 2018).

Effects on Aquatic Organisms

The impact of glyphosate and its major metabolite AMPA on aquatic organisms has been extensively studied. These substances can pose risks to aquatic life, affecting growth, development, and inducing oxidative stress among other physiological impacts. The research underscores the importance of evaluating the environmental safety of chemical compounds and their degradation products, highlighting the need for sustainable agricultural practices and chemical use (Třešňáková et al., 2021).

Human Health Benefits

Glycine has been studied for its potential health benefits in humans, including its role in improving sleep quality and managing elevated blood pressure. For instance, glycine ingestion before bedtime has been found to significantly ameliorate subjective sleep quality in individuals with insomniac tendencies. Additionally, dietary glycine has protective effects against oxidative stress and is involved in the biosynthesis of structural proteins, suggesting its potential in managing high blood pressure and contributing to cardiovascular health (Bannai & Kawai, 2012; Hafidi et al., 2006).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 2-[bis(2-ethoxy-2-oxoethyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO6/c1-4-17-10(14)7-13(8-11(15)18-5-2)9-12(16)19-6-3/h4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOBWJYMBBMTBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CC(=O)OCC)CC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Bromophenyl)-2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}pyrimidine](/img/structure/B2556286.png)

![2-[4-(Aminomethyl)phenyl]propan-2-ol](/img/structure/B2556290.png)

![8-Amino-7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione](/img/structure/B2556291.png)

![N-(3-fluoro-4-methylphenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2556297.png)

![2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid](/img/structure/B2556298.png)

![2-[1-(Azepan-1-ylsulfonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2556300.png)